3-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-CHLOROPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-4-(2-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-4-(2-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.
Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, Lewis acids.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole and pyridyl moieties.
Reduction Products: Reduced forms of nitro or carbonyl groups.
Substitution Products: Substituted aromatic rings with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases. Researchers explore its mechanism of action, pharmacokinetics, and pharmacodynamics to develop new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-4-(2-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-phenylethyl)-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(4-Chlorophenyl)-5-(2-(1H-pyrrol-3-yl)ethyl)-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-4-(2-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its combination of the indole, pyridyl, and chlorophenyl groups within a single molecule. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H20ClN5O |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4-pyridin-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H20ClN5O/c27-18-10-8-16(9-11-18)23-22-24(31-30-23)26(33)32(25(22)21-7-3-4-13-28-21)14-12-17-15-29-20-6-2-1-5-19(17)20/h1-11,13,15,25,29H,12,14H2,(H,30,31) |
InChI Key |
OKTQRJNRZPMUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C4=C(C3=O)NN=C4C5=CC=C(C=C5)Cl)C6=CC=CC=N6 |
Origin of Product |
United States |
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